![molecular formula C34H26N2O2 B3820239 N,N'-1,5-naphthalenediylbis[2-(1-naphthyl)acetamide]](/img/structure/B3820239.png)
N,N'-1,5-naphthalenediylbis[2-(1-naphthyl)acetamide]
Übersicht
Beschreibung
N,N'-1,5-naphthalenediylbis[2-(1-naphthyl)acetamide], commonly known as NDI, is a chemical compound that has been extensively studied for its various applications in scientific research. This compound is a derivative of naphthalene and is synthesized by the reaction of 1,5-dibromonaphthalene with 2-naphthylacetamide. NDI has been found to exhibit a wide range of biochemical and physiological effects and has been used in various research studies.
Wirkmechanismus
NDI exhibits its various biochemical and physiological effects through its interaction with various biomolecules such as enzymes, proteins, and nucleic acids. NDI has been found to bind to metal ions such as copper and zinc, thereby inhibiting their activity. NDI has also been found to selectively bind to amino acids and peptides through hydrogen bonding and π-π interactions. Additionally, NDI has been found to interact with DNA and RNA through intercalation, thereby affecting their structure and function.
Biochemical and Physiological Effects:
NDI has been found to exhibit various biochemical and physiological effects. It has been found to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. NDI has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, NDI has been found to exhibit antibacterial and antifungal activity by disrupting the cell membrane of microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
NDI has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. NDI is also highly fluorescent, making it an excellent fluorescent probe for the detection of metal ions and biomolecules. However, NDI has some limitations as well. It has low solubility in water, which can limit its use in aqueous environments. Additionally, NDI has limited selectivity for certain biomolecules, which can affect its accuracy in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of NDI in scientific research. One potential application is in the development of new fluorescent probes for the detection of metal ions and biomolecules. NDI can also be used as a building block for the synthesis of new supramolecular structures with unique properties. Additionally, NDI can be used in the development of new organic electronic devices with improved performance. Finally, NDI can be further studied for its various biochemical and physiological effects, with the goal of developing new drugs and therapies for various diseases.
Wissenschaftliche Forschungsanwendungen
NDI has been extensively used in scientific research due to its various applications. It has been used as a fluorescent probe for the detection of metal ions such as copper, mercury, and zinc. NDI has also been used as a receptor molecule for the selective binding of amino acids and peptides. Additionally, NDI has been used as a building block for the synthesis of supramolecular structures such as dendrimers and metal-organic frameworks. NDI has also been used in the development of organic electronic devices such as organic field-effect transistors and organic light-emitting diodes.
Eigenschaften
IUPAC Name |
2-naphthalen-1-yl-N-[5-[(2-naphthalen-1-ylacetyl)amino]naphthalen-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26N2O2/c37-33(21-25-13-5-11-23-9-1-3-15-27(23)25)35-31-19-7-18-30-29(31)17-8-20-32(30)36-34(38)22-26-14-6-12-24-10-2-4-16-28(24)26/h1-20H,21-22H2,(H,35,37)(H,36,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKGVIVHZVRUCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=CC4=C3C=CC=C4NC(=O)CC5=CC=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-1,5-Naphthalenediylbis[2-(1-naphthyl)acetamide] | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2-methoxyethoxy)-1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B3820162.png)
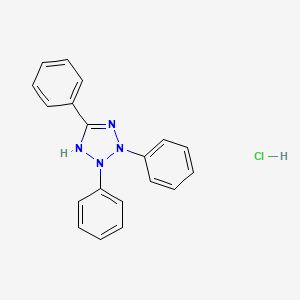
![4-{[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B3820172.png)
![N-{2-[(2,4,6-trinitrophenyl)thio]ethyl}aniline](/img/structure/B3820185.png)
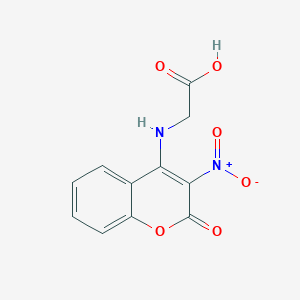
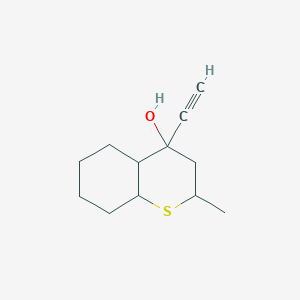
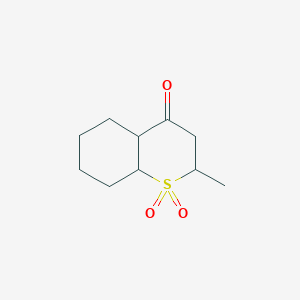
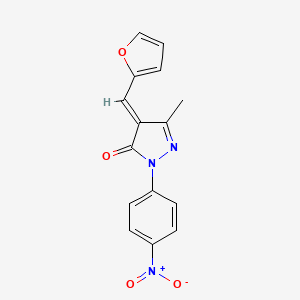

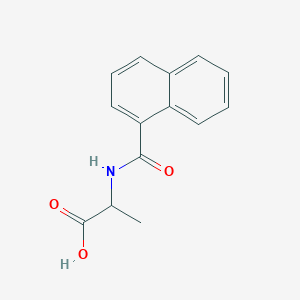
![3,5-bis(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B3820217.png)
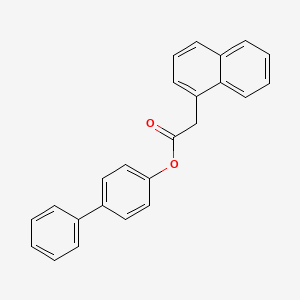

![4-[(2-chloro-2,3,3,3-tetrafluoropropanoyl)amino]butanoic acid](/img/structure/B3820249.png)